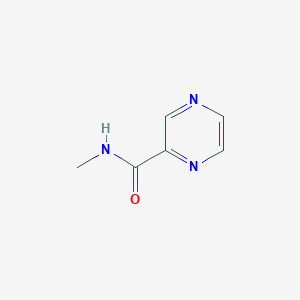

N-methylpyrazine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-7-6(10)5-4-8-2-3-9-5/h2-4H,1H3,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVFDBZMQPCJEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-methylpyrazine-2-carboxamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of N-methylpyrazine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, characterization, and explore its potential therapeutic applications based on the biological activities of structurally related pyrazine derivatives.

Core Chemical Identity

A solid understanding of the fundamental chemical identifiers is paramount for any research endeavor. This section provides the essential data for this compound.

| Chemical Identifier | Value | Source(s) |

| CAS Number | 88393-94-6 | [1] |

| IUPAC Name | This compound | [1] |

| Chemical Formula | C₆H₇N₃O | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Canonical SMILES | O=C(NC)C1=NC=CN=C1 | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the amidation of a pyrazine-2-carboxylic acid derivative with methylamine. The following protocol is a robust and well-established method derived from general procedures for the synthesis of pyrazinecarboxamides.[2][3]

Experimental Workflow: From Carboxylic Acid to Carboxamide

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Pyrazine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene

-

Dry acetone

-

Dry pyridine

-

Methylamine solution (e.g., 40% in water or as gas)

-

Deionized water

-

Ethanol

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyrazine-2-carboxylic acid (1.0 eq) in dry toluene. Carefully add thionyl chloride (1.5 eq) dropwise at room temperature. The mixture is then heated to reflux for 1-2 hours until the evolution of gas ceases. Excess thionyl chloride and toluene are removed under reduced pressure to yield the crude pyrazine-2-carbonyl chloride, which can be used in the next step without further purification.[2]

-

Amidation Reaction: Dissolve the crude pyrazine-2-carbonyl chloride in dry acetone. In a separate flask, prepare a solution of methylamine (1.1 eq) in dry pyridine. Cool the methylamine solution in an ice bath and add the pyrazine-2-carbonyl chloride solution dropwise with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.[2][3]

-

Workup and Purification: Pour the reaction mixture into cold water to precipitate the crude this compound.[2] Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the pure product.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the analysis of this compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrazine ring protons and the N-methyl protons. The chemical shifts and coupling constants will be characteristic of the molecule's structure. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazine ring, the carbonyl group, and the methyl group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and vibrations of the pyrazine ring.[4] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (137.14 g/mol ). |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Potential Therapeutic Applications and Mechanism of Action

While specific biological data for this compound is emerging, the broader class of pyrazine carboxamides has shown significant promise in various therapeutic areas. This section explores the potential applications based on the activities of its structural analogs.

Antimicrobial Activity

Pyrazine-2-carboxamide, known as pyrazinamide, is a first-line antitubercular drug.[4] Its derivatives have been extensively studied for their antimicrobial properties. The proposed mechanism of action for some pyrazine carboxamides involves the inhibition of essential enzymes in pathogens, such as DNA gyrase, which is a validated target for antimicrobial drug development.[5] Molecular docking studies on similar pyrazine-2-carboxylic acid derivatives have suggested potential binding interactions with Mycobacterium tuberculosis InhA protein, an enzyme crucial for mycolic acid biosynthesis.[6]

Anticancer Activity: Targeting Signaling Pathways

Recent research has highlighted the potential of pyrazine carboxamide derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] FGFRs are key players in multiple signaling pathways, including the MAPK and AKT pathways, which are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[1][7]

Caption: Potential inhibition of the FGFR signaling pathway by this compound.

By inhibiting FGFR, this compound and its derivatives could potentially block downstream signaling through the MAPK and PI3K/AKT pathways, thereby inhibiting cancer cell proliferation and survival.[1] This makes it a promising scaffold for the development of novel targeted cancer therapies.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly sealed.[11]

Conclusion and Future Directions

This compound is a versatile heterocyclic compound with a straightforward synthetic route and significant potential for therapeutic applications. Its structural similarity to known antimicrobial and anticancer agents makes it a compelling candidate for further investigation in drug discovery programs. Future research should focus on elucidating its specific biological targets and mechanism of action, as well as optimizing its structure to enhance potency and selectivity. The development of a detailed safety profile through toxicological studies will also be crucial for its progression as a potential therapeutic agent.

References

-

Doležal, M., et al. (2006). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 11(4), 233-244. [Link]

-

Zulqurnain, M., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012057. [Link]

-

Ghasemzadeh, M. A., et al. (2017). Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-carboxamide-bridged Two-dimensional Polymeric Co. Journal of the Iranian Chemical Society, 14(8), 1735-1741. [Link]

- Google Patents. (2018). A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid. CN108017586A.

-

Jandourek, O., et al. (2015). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 20(5), 8437-8456. [Link]

-

Zitko, J., et al. (2015). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 20(11), 19825-19841. [Link]

-

Trejtnar, F., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 12(Suppl 2), S235–S241. [Link]

-

Wang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 310. [Link]

-

Doležal, M., et al. (2007). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 12(11), 2476-2490. [Link]

-

Servusová, B., et al. (2012). Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation. Molecules, 17(11), 13183-13198. [Link]

-

Jandourek, O., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8437-8456. [Link]

-

Laskar, M. A., et al. (2021). Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. Seminars in Cancer Biology, 73, 133-156. [Link]

-

Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6009. [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation method of 5-methylpyrazine-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. fishersci.nl [fishersci.nl]

- 9. chemicalbook.com [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Physicochemical Landscape of Pyrazine-2-Carboxamide Derivatives: A Technical Guide for Drug Development Professionals

Foreword: The Enduring Relevance of the Pyrazine Scaffold

The pyrazine-2-carboxamide core, exemplified by the frontline anti-tuberculosis drug pyrazinamide, represents a cornerstone in medicinal chemistry. Its deceptively simple structure belies a complex interplay of physicochemical properties that dicates its biological activity and pharmacokinetic profile. For researchers and drug development professionals, a deep understanding of these characteristics is not merely academic; it is the bedrock upon which novel, more effective therapeutic agents are built. This technical guide provides an in-depth exploration of the critical physicochemical attributes of pyrazine-2-carboxamide derivatives, offering field-proven insights into their determination and their profound impact on drug efficacy. We will delve into the nuances of solubility, lipophilicity, ionization, and solid-state properties, elucidating the causal relationships between these parameters and biological outcomes.

I. The Crucial Role of Solubility in Bioavailability

Aqueous solubility is a fundamental prerequisite for oral drug absorption and systemic distribution. For pyrazine-2-carboxamide derivatives, this property is intricately linked to the polarity imparted by the pyrazine ring nitrogens and the amide functionality, which are capable of forming hydrogen bonds with water.[1]

Pyrazinamide itself is described as sparingly soluble in water.[2] The solubility of pyrazine-2-carboxamide derivatives can be significantly influenced by the nature and position of substituents on the pyrazine ring and the amide nitrogen.

Quantitative Solubility Profile of Pyrazinamide

The solubility of pyrazinamide has been determined in various solvents and at different temperatures, providing a baseline for understanding its derivatives.

| Solvent System | Temperature (K) | Molar Fraction Solubility (x10³) |

| Methanol:Water (0.6 molar fraction methanol) | 283.15 - 323.15 | Increases with temperature |

| Acetone:n-Propanol (0.6 molar fraction acetone) | 283.15 - 323.15 | Increases with temperature |

| Dimethyl Sulfoxide | 318.15 | Highest solubility observed |

| Cyclohexane | 283.15 | Lowest solubility observed |

Data compiled from studies on pyrazinamide solubility.[1][3]

A "cosolvent phenomenon" has been observed, where the solubility of pyrazinamide is greatest in specific mixtures of solvents, such as a 0.6 molar fraction of methanol in water or acetone in n-propanol.[3] This highlights the importance of the polarity and hydrogen bonding capacity of the solvent environment. The dissolution process of pyrazinamide is generally endothermic, meaning solubility increases with temperature.[3]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method remains the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the pyrazine-2-carboxamide derivative is added to a known volume of the relevant solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath or shaker for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality: This method ensures that the measured solubility is the true thermodynamic equilibrium solubility, as it allows sufficient time for the dissolution process to reach a steady state, independent of the initial dissolution rate.

II. Lipophilicity: The Key to Membrane Permeation

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes, including the gut wall and the cell membranes of target pathogens. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like pyrazine-2-carboxamide derivatives, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.[2]

A delicate balance is required; while sufficient lipophilicity is necessary for membrane transport, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[4] The logP value of pyrazinamide is approximately -0.47, indicating a preference for aqueous environments.[5]

Structure-Lipophilicity Relationships

The lipophilicity of pyrazine-2-carboxamide derivatives can be readily modulated through chemical modification. The introduction of lipophilic substituents, such as alkyl or aryl groups, on the pyrazine ring or the amide nitrogen generally increases the logP value.

For instance, a study on 5-alkyl and 5-alkanamido pyrazinamide derivatives found a positive correlation between the length of the 5-alkyl chain and antimycobacterial activity, which was attributed to increased lipophilicity enhancing penetration of the mycobacterial cell wall.[6]

Experimental Protocol: Shake-Flask Method for logD/logP Determination

This direct and reliable method is considered the gold standard for lipophilicity determination.[7][8]

Methodology:

-

Solvent Saturation: n-Octanol and the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD) are mutually saturated by vigorous mixing for at least 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of the pyrazine-2-carboxamide derivative is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is gently agitated (e.g., on a rotator) for a sufficient time (typically 1-24 hours) to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical technique, such as HPLC-UV.

-

Calculation: The logD (or logP for non-ionizable compounds) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Self-Validation: The use of mutually saturated solvents is critical to prevent volume changes during the experiment that would affect the concentration measurements. The analysis of both phases provides a cross-validation of the results.

III. Ionization State (pKa): A Determinant of Solubility and Receptor Interaction

The pKa value represents the pH at which a molecule is 50% ionized. For pyrazine-2-carboxamide derivatives, the pyrazine ring nitrogens are weakly basic, while the amide proton is very weakly acidic. The pKa of the parent pyrazine is 0.65.[9] The electron-withdrawing nature of the carboxamide group further reduces the basicity of the ring nitrogens.

The ionization state of a molecule at a given pH profoundly influences its solubility, lipophilicity, and ability to interact with biological targets. For instance, the ionized form of a drug is generally more water-soluble, while the neutral form is more lipid-soluble and thus more readily permeates cell membranes.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[10][11]

Methodology:

-

Sample Preparation: A precise amount of the pyrazine-2-carboxamide derivative is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for compounds with low aqueous solubility. An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.

-

Titration: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This can be determined from the inflection point of the titration curve.

Causality and Validation: This method directly measures the change in proton concentration as a function of added acid or base, providing a direct measure of the compound's ionization behavior. The accuracy of the method is validated by the calibration of the pH electrode with standard buffers and the use of standardized titrants.

IV. The Solid State: Crystal Structure and Polymorphism

The solid-state properties of a drug substance, including its crystal structure and the potential for polymorphism, can have a significant impact on its physicochemical properties, manufacturability, and bioavailability. Polymorphs are different crystalline forms of the same compound that can exhibit different melting points, solubilities, dissolution rates, and stability.[12]

Pyrazinamide is known to exist in at least four polymorphic forms: α, β, γ, and δ.[7][13] The relative stability of these polymorphs can be influenced by temperature. At room temperature, the α form is the most stable.

Impact of Polymorphism on Physicochemical Properties

The different arrangements of molecules in the crystal lattice of polymorphs result in different intermolecular interactions, such as hydrogen bonding. These differences in crystal packing and intermolecular forces directly affect the energy required to break the crystal lattice, which in turn influences properties like melting point and solubility. Generally, the most stable polymorph has the highest melting point and the lowest solubility.

For pyrazinamide, the γ form has a faster intrinsic dissolution rate than the α and δ polymorphs, but the α form is preferred due to its greater stability.

Experimental Protocol: Single-Crystal X-ray Diffraction

This is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Methodology:

-

Crystal Growth: A single crystal of the pyrazine-2-carboxamide derivative of suitable size and quality is grown from a solution by slow evaporation, cooling, or vapor diffusion.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods, and the structural model is refined to best fit the experimental data.

Authoritative Grounding: The resulting crystallographic data, including bond lengths, bond angles, and details of intermolecular interactions, provides an unambiguous determination of the solid-state structure. This information is crucial for understanding structure-property relationships.

V. Structure-Activity Relationships (SAR): The Synthesis of Knowledge

The ultimate goal of characterizing the physicochemical properties of pyrazine-2-carboxamide derivatives is to establish robust structure-activity relationships (QSAR).[8][9] By systematically modifying the chemical structure and observing the corresponding changes in both physicochemical properties and biological activity, we can develop predictive models to guide the design of more potent and effective drug candidates.

The Interplay of Physicochemical Properties and Antimycobacterial Activity

The antimycobacterial activity of pyrazine-2-carboxamide derivatives is a complex function of their physicochemical properties.

-

Lipophilicity and Permeability: As previously mentioned, increased lipophilicity can enhance the penetration of the mycobacterial cell wall, leading to improved activity.[6] However, there is often an optimal range of lipophilicity, beyond which activity may decrease due to poor solubility or other factors.

-

Electronic Effects and pKa: The electronic properties of substituents on the pyrazine ring can influence the pKa of the molecule, which in turn affects its ionization state at the acidic pH found within mycobacterial lesions, a critical factor for the activity of pyrazinamide.

-

Steric Factors and Receptor Binding: The size and shape of the molecule, governed by its substituents, are critical for its ability to bind to its biological target.

A study of various pyrazinamide derivatives demonstrated that compounds with certain substitutions, such as a 4-fluorophenyl or a 2,4-dimethoxyphenyl group, exhibited high antitubercular activity, which was supported by computational docking studies showing strong binding affinities.[3] Another study found that a derivative with a specific alkyl chain length (derivative 1f) showed the best inhibitory effect on Mycobacterium tuberculosis.[2]

VI. Conclusion: A Roadmap for Rational Drug Design

The physicochemical characteristics of pyrazine-2-carboxamide derivatives are not independent variables but rather a complex and interconnected web of properties that collectively determine the therapeutic potential of these compounds. A thorough understanding and a commitment to the rigorous experimental determination of solubility, lipophilicity, pKa, and solid-state properties are indispensable for the rational design of new and improved drugs based on this important scaffold. By elucidating the causal links between chemical structure, physicochemical properties, and biological activity, we can navigate the challenging landscape of drug discovery with greater precision and a higher probability of success.

References

- Synthesis, computational docking, and biological evaluation of new pyrazine-2-carboxamide derivatives as antitubercular agents. (2025). Connect Journals.

- Pyrazine and its derivatives- synthesis and activity-a review. (2021). ISSN: 2277–4998.

- Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs.

- The Phase Relationship Between the Pyrazinamide Polymorphs α and γ. (2019). ChemRxiv.

- A New Insight into Pyrazinamide Polymorphic Forms and their Thermodynamic Relationships. (n.d.).

- STRUCTURE-ACTIVITY RELATIONSHIP (SAR) OF PYRAZINAMIDE. (2024). Assignments Nuclear medicine | Docsity.

- Dynamics and disorder: on the stability of pyrazinamide polymorphs. (n.d.). PMC - NIH.

- Pyrazinamide and Pyrazinoic Acid Derivatives Directed to Mycobacterial Enzymes Against Tuberculosis. (2025).

- Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. (2012). Semantic Scholar.

- Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Deriv

- pKa Data Compiled by R. Williams. (2022).

- Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temper

- Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents. (n.d.). PubMed.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- Quantitative structure-activity relationship (QSAR) and molecular docking of xanthone derivatives as anti-tuberculosis agents. (2025).

- Quantitative Structure-activity Relationships (QSAR) and Docking Studies on Pyrimidine Derivatives for Antitubercular Activity against M. tuberculosis H37Rv. (2016).

- Pyrazinamide Polymorphs: Relative Stability and Vibrational Spectroscopy. (2025). Request PDF.

- SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (n.d.).

- Antimycobacterial pyrroles: Synthesis, anti-Mycobacterium tuberculosis activity and QSAR studies. (2025).

- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv

- Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. (2017). PubMed.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

- The biological activity of pyrazinecarboxamides derivatives as an herbicidal agent: combining DFT and QSAR studies. (2025).

- (PDF) Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. (n.d.).

- Pyrazinamide cocrystals and the search for polymorphs. (n.d.). CrystEngComm (RSC Publishing).

- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu

- New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. (n.d.). PMC - NIH.

- Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). PubMed Central.

- (PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconestoc mesenteroides growth inhibition activity. (2025).

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).

- In vitro antimycobacterial activities of pyrazinamide analogs. (n.d.). PMC - NIH.

- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). PMC.

- (PDF) Pyrazinamide - Pharmaceutical, biochemical and pharmacological properties and reappraisal of its role in the chemotherapy of tuberculosis. (n.d.).

- Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences.

- QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. (n.d.). Semantic Scholar.

- Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis. (n.d.). NIH.

- Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis. (2025).

- Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. (2022). PubMed.

- Antimycobacterial activity of pyrazinoate prodrugs in replicating and non-replicating Mycobacterium tuberculosis. (n.d.). PubMed.

- Crystal Structure of the Pyrazinamidase PncA from Mycobacterium tuberculosis. (n.d.). New TB Drugs.

- Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs. (2021). YouTube.

- 6.2.2. Pyrazines. (n.d.).

- Synthesis, computational docking, and biological evaluation of new pyrazine-2-carboxamide derivatives as antitubercular agents. (2025). R Discovery.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Dynamics and disorder: on the stability of pyrazinamide polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. revroum.lew.ro [revroum.lew.ro]

Structural Elucidation and Supramolecular Architecture of N-methylpyrazine-2-carboxamide

Executive Summary

N-methylpyrazine-2-carboxamide is a pivotal scaffold in the development of antitubercular agents and viral capsid inhibitors. Unlike its parent compound, Pyrazinamide (PZA), the introduction of the N-methyl group alters the hydrogen-bonding landscape, shifting the supramolecular assembly from standard amide dimers to complex catemeric chains.

This guide provides a rigorous protocol for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of this compound. It focuses on the causality between molecular conformation and solid-state packing, offering a self-validating workflow for researchers characterizing pyrazine-carboxamide derivatives.

Part 1: Synthesis and Crystallization Protocol

Chemical Synthesis

The synthesis relies on a nucleophilic acyl substitution. To ensure high crystallographic purity, we utilize a direct amidation of methyl pyrazine-2-carboxylate, avoiding the aggressive conditions of acid chloride intermediates which often lead to trace hydrolysis byproducts that disrupt crystal lattice growth.

Reaction Scheme:

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of methyl pyrazine-2-carboxylate in 15 mL of anhydrous methanol.

-

Addition: Cool to 0°C. Add 40% aqueous methylamine (15 mmol) dropwise over 10 minutes.

-

Reaction: Stir at room temperature for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1).

-

Isolation: Evaporate solvent under reduced pressure. The crude product typically appears as a white powder.

-

Purification: Recrystallize immediately from hot ethanol to remove trace methylamine salts.

Crystal Growth Strategy

High-quality single crystals are required for structure solution. The N-methyl group increases solubility in polar solvents compared to PZA, requiring a controlled evaporation approach.

Optimal Conditions:

-

Solvent: Methanol/Ethanol (1:1 v/v).

-

Method: Slow evaporation at 4°C. Lower temperature reduces kinetic defects in the lattice.

-

Target Morphology: Colorless blocks or prisms (Needles often indicate rapid growth and twinning).

Figure 1: Optimized crystallization workflow for pyrazine carboxamide derivatives.

Part 2: Single Crystal X-Ray Diffraction (SCXRD)

Data Collection Parameters

The N-methyl group introduces rotational freedom not present in PZA. Data collection at low temperature is mandatory to freeze methyl group rotation and obtain accurate anisotropic displacement parameters (ADPs).

| Parameter | Setting | Rationale |

| Temperature | 100 K (Liquid | Minimizes thermal vibration of the terminal methyl group. |

| Source | Mo K | Preferred for charge density quality; reduces absorption effects. |

| Resolution | 0.75 Å or better | Required to resolve the amide hydrogen position accurately. |

| Completeness | > 99.5% | Essential for accurate space group determination. |

Structure Solution & Refinement

-

Space Group Determination: Expect Monoclinic systems (often

or -

H-Atom Treatment: The amide N-H proton should be located in the difference Fourier map and refined semi-freely (with distance restraints if necessary) to confirm the hydrogen bonding network. The methyl hydrogens should be treated as a rotating group (AFIX 137 in SHELX).

Part 3: Structural Analysis & Supramolecular Architecture

Molecular Conformation (The "Syn" vs "Anti" Check)

In the solid state, this compound adopts a specific conformation to minimize dipole repulsion and maximize intramolecular bonding.

-

Intramolecular H-Bond: The amide nitrogen (N-H) typically forms a weak intramolecular hydrogen bond with the pyrazine ring nitrogen (

), forming a stable S(5) ring motif. -

Consequence: This locks the amide group coplanar with the pyrazine ring, extending the conjugation system.

Intermolecular Packing (The "Catemer" Motif)

Unlike primary amides (like PZA) which form Centrosymmetric

-

Primary Interaction:

(Intermolecular). -

Geometry: The molecules stack in translation chains (C(4) motif) rather than closed dimers because the methyl group sterically blocks the "other side" of the amide, preventing the formation of the cyclic dimer.

-

Secondary Interaction: Weak

stacking between pyrazine rings stabilizes the columns of chains.

Figure 2: Hierarchy of supramolecular interactions in this compound.

Part 4: Validation & Quality Control

To ensure the structural model is correct, the following validation steps are required:

-

CheckCIF Validation: Ensure no Level A or B alerts regarding missed symmetry. Pyrazine rings can sometimes mimic higher symmetry than actually present.

-

Thermal Ellipsoids: The terminal methyl carbon should show slightly higher thermal motion than the ring carbons, but it should not be "pancaked" (which indicates disorder).

-

Powder Diffraction (PXRD) Comparison:

-

Simulate the PXRD pattern from your single crystal data (using Mercury or Olex2).

-

Compare with the experimental PXRD of the bulk synthesized powder.

-

Pass Criteria: Peaks must align within

. This confirms the single crystal is representative of the bulk drug substance.

-

References

-

Synthesis & Properties

-

ChemicalBook. (n.d.). This compound Properties and Melting Point. Retrieved from

-

-

Structural Analogs & Conformation

-

Crystallographic Methodology

-

Drug Design Context

Sources

N-Methylpyrazine-2-carboxamide: The "Silent" Analog in Antimycobacterial History

Topic: History of N-methylpyrazine-2-carboxamide in Antimycobacterial Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the pharmacopeia of tuberculosis (TB) treatment, Pyrazinamide (PZA) stands as a cornerstone of short-course chemotherapy.[1] However, the history of its structural analog, This compound , offers a critical "negative control" that was instrumental in elucidating the unique prodrug mechanism of PZA. While PZA is rapidly hydrolyzed by the mycobacterial enzyme pyrazinamidase (PncA) to the active pyrazinoic acid (POA), the N-methyl derivative remains metabolically inert within the bacillus. This guide explores the chemical genesis, biological evaluation, and mechanistic insights provided by this compound, serving as a case study in how "failed" analogs define the boundaries of structure-activity relationships (SAR).

Chemical Genesis & Physicochemical Profile

Synthesis Pathway

The synthesis of this compound typically follows a nucleophilic acyl substitution pathway, distinct from the hydrolysis methods used for PZA.

Protocol Summary: The synthesis is achieved by reacting methyl pyrazine-2-carboxylate with methylamine. Unlike PZA, which is often synthesized via ammonolysis, the introduction of the methyl group on the amide nitrogen requires the use of the corresponding primary amine.

DOT Diagram: Synthesis & Activation Logic

Caption: Comparative synthesis trajectory. While PZA uses ammonia, the N-methyl analog utilizes methylamine, locking the amide structure.

Physicochemical Comparison

The methylation of the amide nitrogen significantly alters the hydrogen bond donor (HBD) capacity and lipophilicity, affecting both transport and enzyme recognition.

| Property | Pyrazinamide (PZA) | This compound | Impact on Biology |

| Formula | C₅H₅N₃O | C₆H₇N₃O | Increased steric bulk at active site. |

| Mol. Weight | 123.11 g/mol | 137.14 g/mol | Minimal impact on passive diffusion. |

| LogP | -0.71 | ~ -0.2 to 0.1 | Slightly more lipophilic; better passive entry but distinct solubility. |

| H-Bond Donors | 2 (Primary Amide) | 1 (Secondary Amide) | Reduced capacity to form key H-bonds in PncA catalytic pocket. |

| pKa (Conj. Acid) | ~0.5 | ~0.6 | Remains uncharged at physiological pH. |

Biological Evaluation: The "Valley of Death"

The Kushner Screening (1952)

The seminal work by Kushner et al. (1952) introduced PZA and a library of analogs. While PZA exhibited potent in vivo activity in murine TB models, the N-methyl analog was notably inactive . This dichotomy was the first clue that the mechanism of action was not purely physicochemical but enzymatic.

-

PZA: Active at 0.1% - 1.0% dietary intake in mice.

-

N-Methyl Analog: Inactive at equivalent or higher doses.[2]

The Prodrug Hypothesis Confirmation

The inactivity of this compound provided the structural boundary for the "prodrug" hypothesis.

-

Mechanism: M. tuberculosis expresses PncA (pyrazinamidase), which hydrolyzes PZA to Pyrazinoic Acid (POA).[1][3][4] POA is the active moiety that disrupts membrane energetics and inhibits PanD (aspartate decarboxylase).

-

The Failure: The N-methyl group introduces steric hindrance that prevents PncA from processing the amide bond. Because the compound cannot be converted to the free acid (POA) inside the bacterium, it remains inert.

DOT Diagram: The Enzymatic Checkpoint

Caption: PncA acts as a specific filter. PZA is hydrolyzed to the active POA, while the N-methyl analog is rejected due to steric hindrance.

Modern Renaissance: Bypassing the Enzyme

While the simple N-methyl analog is inactive, recent research (2010s–2020s) has revisited N-substituted pyrazinecarboxamides with a different strategy: Bypassing PncA entirely.

The "Goldilocks" Effect of Substitution

-

Small Substituents (Methyl/Ethyl): Inactive. They are too bulky for PncA but not lipophilic enough to act directly on the membrane or inhibit Fatty Acid Synthase I (FAS-I).

-

Large Substituents (Phenyl, Octyl, Decyl): Active. These compounds do not require PncA activation. They act as direct inhibitors of FAS-I or disrupt the mycobacterial membrane due to high lipophilicity.

Comparative Activity Data

The following table illustrates why the N-methyl analog sits in a "dead zone" of activity.

| Compound Class | Structure (R) | Target | PncA Dependent? | MIC (µg/mL) against M.tb |

| Prodrug | -H (PZA) | PanD / Membrane | Yes | 12.5 - 50 (pH dependent) |

| Small Alkyl | -CH₃ (N-methyl) | None (Inert) | No (Substrate rejected) | >100 (Inactive) |

| Aryl | -Phenyl | FAS-I (Putative) | No | 25 - 50 |

| Long Alkyl | -C₈H₁₇ (Octyl) | Membrane / FAS-I | No | 3.13 - 12.5 |

Experimental Protocols

Synthesis of this compound

Use this protocol to generate the standard for negative control assays.

-

Reagents: Methyl pyrazine-2-carboxylate (10 mmol), Methylamine (40% aqueous solution, 15 mmol), Methanol (20 mL).

-

Procedure:

-

Dissolve methyl pyrazine-2-carboxylate in methanol in a round-bottom flask.

-

Add methylamine solution dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 4 hours (monitor via TLC, solvent system EtOAc:Hexane 1:1).

-

Evaporate solvent under reduced pressure.[5]

-

Recrystallize the solid residue from ethanol/diethyl ether.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the doublet at ~2.8 ppm (-NHCH3 ) and the broad quartet at ~8.8 ppm (-NH -).

-

PncA Hydrolysis Assay (The Wayne Method Adaptation)

Demonstrates the lack of conversion compared to PZA.

-

Culture: Grow M. tuberculosis H37Rv on Löwenstein-Jensen medium.

-

Incubation: Inoculate into Dubos broth containing 100 µg/mL of the test compound (N-methyl analog). Include a PZA positive control tube.

-

Timeline: Incubate at 37°C for 4 days.

-

Detection:

-

Add 1 mL of freshly prepared 1% ferrous ammonium sulfate.

-

Result:

-

PZA Tube: Turns pink/red (Formation of ferrous-pyrazinoate complex).

-

N-Methyl Tube: Remains colorless (No free acid formed).

-

-

References

-

Kushner, S., et al. (1952).[2] "Experimental Chemotherapy of Tuberculosis. II. The Synthesis of Pyrazinamide and Related Compounds." Journal of the American Chemical Society.[2] Link

- Konishi, K., et al. (1972). "Structure-activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents." Journal of Medicinal Chemistry.

-

Zimhony, O., et al. (2000). "Pyrazinamide inhibits the eukaryotic-like fatty acid synthetase I (FASI) of Mycobacterium tuberculosis." Nature Medicine. Link

-

Peterson, N.D., et al. (2026). "Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives." ACS Infectious Diseases.

-

Scorpio, A., & Zhang, Y. (1996). "Mutations in pncA, a gene encoding pyrazinamidase/nicotinamidase, cause resistance to the antituberculous drug pyrazinamide in tubercle bacilli."[1] Nature Medicine. Link

-

Jandourek, O., et al. (2017). "Synthesis and antimycobacterial evaluation of N-substituted pyrazine-2-carboxamides." Molecules. Link

Sources

- 1. Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newtbdrugs.org [newtbdrugs.org]

- 3. Pyrazinamide: the importance of uncovering the mechanisms of action in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazinoic Acid Inhibits a Bifunctional Enzyme in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

Methodological & Application

Application Note: Scalable Synthesis of N-Methylpyrazine-2-carboxamide

This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of N-methylpyrazine-2-carboxamide , a critical scaffold in medicinal chemistry (e.g., for kinase inhibitors and antimycobacterial agents).[1]

Strategic Rationale & Mechanistic Insight

The pyrazine-2-carboxamide moiety is a privileged pharmacophore found in various bioactive compounds, including antitubercular agents (Pyrazinamide analogs) and kinase inhibitors (e.g., FGFR inhibitors).[1] The introduction of an N-methyl group modulates lipophilicity (

Synthetic Strategy: While direct aminolysis of methyl pyrazine-2-carboxylate is possible, it often requires excess amine and prolonged reaction times.[1] The amide coupling route utilizing Pyrazine-2-carboxylic acid and Methylamine hydrochloride activated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred for research-scale synthesis.[1] This method offers mild conditions, high functional group tolerance, and simplified purification, aligning with modern high-throughput chemistry standards.

Key Mechanistic Considerations:

-

Pyrazine Electron Deficiency: The pyrazine ring is electron-deficient (para-nitrogen effect), making the carboxylic acid less nucleophilic.[1] High-efficiency coupling agents like HATU prevent the formation of unreactive intermediates.[1]

-

Base Management: Methylamine is introduced as a hydrochloride salt to ensure precise stoichiometry. An organic base (DIPEA) is essential to liberate the free amine in situ and neutralize the acidic byproduct of HATU activation.

Experimental Protocol

Safety Warning:

-

Methylamine Hydrochloride: Corrosive and hygroscopic. Handle in a fume hood.

-

DMF (Dimethylformamide): Reprotoxic.[1] Use appropriate PPE (nitrile gloves, lab coat, safety glasses).[1]

-

General: Perform all reactions in a well-ventilated chemical fume hood.

Materials & Reagents

| Reagent | Equiv. | Role |

| Pyrazine-2-carboxylic acid | 1.0 | Starting Material (SM) |

| Methylamine HCl | 1.2 | Amine Source |

| HATU | 1.1 | Coupling Agent |

| DIPEA (N,N-Diisopropylethylamine) | 3.0 | Base |

| DMF (Anhydrous) | - | Solvent (0.2 M conc.)[1] |

| Dichloromethane (DCM) | - | Extraction Solvent |

Step-by-Step Procedure

-

Activation Phase:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Pyrazine-2-carboxylic acid (1.0 equiv).

-

Dissolve in anhydrous DMF (concentration ~0.2 M relative to acid).[1]

-

Add DIPEA (1.5 equiv) followed by HATU (1.1 equiv) at 0°C (ice bath).

-

Checkpoint: Stir for 15–30 minutes. The solution typically turns slightly yellow, indicating the formation of the active ester (O-At ester).[1]

-

-

Amine Addition:

-

Add Methylamine Hydrochloride (1.2 equiv) directly to the reaction mixture.[1]

-

Add the remaining DIPEA (1.5 equiv) dropwise to ensure the amine salt is neutralized without causing an exotherm.

-

Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

-

Monitoring: Monitor reaction progress via LC-MS or TLC (System: 5% MeOH in DCM). The starting acid (

) should disappear, and the product (

-

-

Work-Up:

-

Dilute the reaction mixture with Ethyl Acetate or DCM (5x reaction volume).[1]

-

Wash the organic phase sequentially with:

-

Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude residue is often high purity (>90%).

-

If necessary, purify via Flash Column Chromatography (SiO₂).

-

Eluent: Gradient of 0–5% Methanol in Dichloromethane.

-

Final Product: Off-white to pale yellow solid.[1]

-

Process Visualization (Workflow)

Figure 1: Operational workflow for the HATU-mediated synthesis of this compound.

Analytical Data Summary (Expected)

| Parameter | Expected Value | Notes |

| Appearance | White to off-white solid | Crystalline |

| Molecular Weight | 137.14 g/mol | Formula: C₆H₇N₃O |

| ¹H NMR (DMSO-d₆) | Characteristic pyrazine aromatic protons and methyl doublet.[1][4][5] | |

| MS (ESI) | [M+H]⁺ = 138.1 | Positive mode ionization |

References

-

Doležal, M. et al. (1993).[6] "Preparation of Some 6-substituted N-Pyrazinyl-2-pyrazinecarboxamides." Collection of Czechoslovak Chemical Communications, 58, 452-454.[6] Link[1]

- Foye, W. O. (1995). Principles of Medicinal Chemistry. Williams & Wilkins. (Context on Pyrazinamide analogs).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10867807, this compound.[1] Link

-

Verma, G. et al. (2016). "Pyrazine carboxamides as potential kinase inhibitors."[7] European Journal of Medicinal Chemistry. (General context on scaffold utility).

Sources

- 1. dshs.texas.gov [dshs.texas.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 4. Pyrazines | Fisher Scientific [fishersci.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. jyoungpharm.org [jyoungpharm.org]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: N-methylpyrazine-2-carboxamide as a Versatile Ligand in Coordination Chemistry

Introduction: Beyond Pyrazinamide

The field of coordination chemistry continually seeks ligands that offer unique structural and electronic properties for the development of novel materials and therapeutics. Pyrazine-2-carboxamide (pyrazinamide, PZA), a cornerstone antitubercular drug, has been extensively studied for its ability to form stable complexes with a variety of metal ions.[1][2] This guide focuses on a closely related derivative, N-methylpyrazine-2-carboxamide , a molecule that, while less explored, presents intriguing possibilities for modifying the coordination landscape.

The introduction of a methyl group on the amide nitrogen fundamentally alters the ligand's characteristics. It removes the acidic amide proton, thereby eliminating the potential for deprotonation and certain hydrogen bonding schemes observed in PZA.[2] This modification sterically influences the approach to the carbonyl oxygen donor and electronically enhances the basicity of the pyrazine ring nitrogens. These subtle changes can lead to new coordination geometries, altered stability constants, and potentially novel biological activities.[3][4] This document provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes featuring the this compound ligand. The protocols described herein are adapted from well-established methodologies for the parent PZA ligand, with expert commentary on the expected variations arising from the N-methyl modification.

Section 1: Ligand Properties and Coordination Motifs

This compound possesses multiple potential donor sites: the two nitrogen atoms of the pyrazine ring (N1 and N4) and the oxygen atom of the carbonyl group. This multi-functionality allows for diverse coordination behaviors.

-

Monodentate Coordination: The ligand can coordinate to a metal center through one of the pyrazine ring nitrogens, typically the one less sterically hindered by the carboxamide group. This is a common mode for simple pyrazine-based ligands.

-

Bidentate Bridging: The most compelling coordination mode involves the ligand bridging two metal centers. In this motif, one metal ion coordinates to a pyrazine nitrogen, while a second metal ion is coordinated by the other pyrazine nitrogen and/or the carbonyl oxygen. This is crucial for constructing coordination polymers and multi-dimensional frameworks.[1] The N-methyl group prevents the N,O-chelation seen in some deprotonated amide systems, favoring these bridging structures instead.

The choice of metal ion, counter-anion, and solvent system plays a critical role in dictating the final coordinated structure. Non-coordinating solvents may favor the formation of polymeric networks, while coordinating solvents might occupy potential binding sites, leading to discrete mononuclear or binuclear complexes.[5]

Caption: Potential coordination modes of this compound.

Section 2: Synthesis of Metal Complexes - Protocols and Rationale

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The following protocols are representative examples.

Protocol 2.1: Synthesis of a Two-Dimensional Polymeric Copper(II) Complex

This protocol is adapted from the synthesis of [Cu(PYZ-AM)₂]n(NO₃)₂n·2nCH₃OH and is expected to yield a similar polymeric structure.[1]

Rationale: Methanol is chosen as the solvent due to its ability to dissolve both the ligand and many transition metal salts. The slow evaporation method is a classic technique for growing high-quality single crystals suitable for X-ray diffraction, which is essential for unambiguous structure determination. The 2:1 ligand-to-metal molar ratio is often used to ensure saturation of the metal's coordination sphere.

Materials:

-

This compound (Ligand)

-

Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)

-

Methanol (ACS Grade)

Procedure:

-

Ligand Solution: Dissolve 2.0 mmol of this compound in 20 mL of methanol in a 50 mL flask. Gently warm if necessary to ensure complete dissolution.

-

Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of Cu(NO₃)₂·3H₂O in 10 mL of methanol.

-

Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change (typically to blue or green) should be observed, indicating complex formation.

-

Crystallization: Cover the flask with perforated paraffin film to allow for slow evaporation of the solvent.

-

Isolation: Leave the solution undisturbed in a vibration-free environment for several days to a week. Collect the resulting crystals by vacuum filtration.

-

Washing & Drying: Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying. Dry the crystals under vacuum.

Protocol 2.2: Synthesis of a Platinum(II) Complex

This protocol is based on the synthesis of platinum complexes with pyrazine carboxamide, which are of interest for their potential antitumor properties.[6]

Rationale: The use of a pre-formed platinum precursor like K₂[PtCl₄] is standard in platinum chemistry. Heating the reaction mixture is necessary to overcome the kinetic inertness often associated with Pt(II) centers and to drive the ligand substitution reaction to completion.

Materials:

-

This compound (Ligand)

-

Potassium Tetrachloroplatinate(II) (K₂[PtCl₄])

-

Ethanol

-

Petroleum Ether

Procedure:

-

Precursor Solution: Prepare an aqueous solution of the [PtCl₄]²⁻ precursor by dissolving 0.5 mmol of K₂[PtCl₄] in 15 mL of deionized water.

-

Ligand Solution: Dissolve 1.0 mmol of this compound in a minimum amount of ethanol.

-

Reaction: Add the ligand solution dropwise to the stirring platinum precursor solution.

-

Heating: Heat the mixture to 60-70 °C on a water bath for 1-2 hours. A precipitate should form during this time.

-

Isolation: Cool the mixture to room temperature and collect the solid product by vacuum filtration.

-

Washing & Drying: Wash the precipitate with hot petroleum ether to remove organic impurities. Recrystallize from hot ethanol if necessary to obtain a pure product. Dry the complex under vacuum for several hours.

| Parameter | Copper(II) Complex (Protocol 2.1) | Platinum(II) Complex (Protocol 2.2) | General Fe/Co/Mn Complexes [2][7] |

| Metal Salt | Cu(NO₃)₂·3H₂O | K₂[PtCl₄] | MCl₂ or M(OAc)₂ |

| Ligand:Metal Ratio | 2:1 | 2:1 | 2:1 or 3:1 |

| Solvent | Methanol | Ethanol/Water | Methanol or Ethanol |

| Temperature | Room Temp → Slow Evaporation | 60-70 °C | 80 °C (Reflux) |

| Reaction Time | N/A (Crystallization) | 1-2 hours | 3-4 hours |

| Isolation Method | Filtration of Crystals | Filtration of Precipitate | Filtration of Precipitate |

Table 1: Typical reaction conditions for the synthesis of metal complexes.

Section 3: Physicochemical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of newly synthesized coordination complexes. Each technique provides a piece of the structural puzzle.

Caption: A logical workflow for the characterization of new metal complexes.

Spectroscopic and Analytical Techniques

-

FTIR Spectroscopy: This is the first line of inquiry to confirm coordination. The C=O stretching frequency of the amide group in the free ligand is expected to shift to a lower wavenumber (a "red shift") upon coordination to a metal ion, as electron density is pulled from the carbonyl bond into the metal-oxygen bond.[8] Shifts in the pyrazine ring vibration modes also provide evidence of coordination through the ring nitrogen atoms.

-

NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., Zn(II), Pt(II)), NMR is invaluable. Protons on the pyrazine ring will experience a downfield shift upon coordination due to the deshielding effect of the metal ion. The N-methyl signal will also be sensitive to the coordination environment.[2]

-

UV-Visible Spectroscopy: For complexes of d-block metals like Cu(II), Co(II), and Ni(II), UV-Vis spectroscopy reveals information about the electronic structure and coordination geometry. Broad, low-intensity bands in the visible region are typically due to d-d transitions, the positions of which are indicative of an octahedral, tetrahedral, or square planar geometry.[1]

-

Elemental Analysis: This technique provides the experimental percentages of Carbon, Hydrogen, and Nitrogen in the complex. Comparing these values to the calculated percentages for the proposed formula is crucial for confirming the metal-to-ligand stoichiometry.[9]

-

Single Crystal X-ray Diffraction: This is the gold standard for structural characterization. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the solid state.[1][10]

| Parameter | Example: [Cu(PYZ-AM)₂]n(NO₃)₂n·2nCH₃OH[1] |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a / Å | 18.3883(10) |

| b / Å | 9.5919(6) |

| c / Å | 10.6392(5) |

| β / ° | 93.525(4) |

| Volume / ų | 1872.98(18) |

| Coordination Geometry | Elongated Octahedral |

| Key Bond Lengths (Å) | Cu–N(equatorial) = 1.983, Cu–N(axial) = 2.467 |

Table 2: Example crystallographic data for a related pyrazine-2-carboxamide complex.

Section 4: Applications in Drug Development and Materials Science

The coordination of this compound to metal centers opens avenues for various applications.

-

Enhanced Antimicrobial/Anticancer Agents: It is a well-established principle that the biological activity of a drug can be enhanced upon coordination to a metal ion.[4][7] This can be due to increased lipophilicity, which aids in crossing cell membranes, or through mechanisms where the complex acts as a vehicle to deliver the metal ion to a biological target.[11] Complexes of this compound should be screened against bacterial, fungal, and cancer cell lines to evaluate their therapeutic potential.[2][12]

-

Coordination Polymers and MOFs: The bridging capability of the ligand makes it an excellent candidate for constructing one-, two-, or three-dimensional coordination polymers.[1] These materials are of immense interest in fields such as gas storage, catalysis, and molecular magnetism. The N-methyl group can be used to fine-tune the spacing and dimensionality of these frameworks compared to those built with the unsubstituted PZA.

-

Modulation of Drug Action: For metal ions that are biologically relevant, such as copper and zinc, complexation with a bioactive ligand can modulate their levels and activity in vivo. Research has shown that serum copper levels can change during tuberculosis treatment, suggesting an interaction between the drug and metal ions.[7]

Conclusion

This compound is a promising ligand that builds upon the rich coordination chemistry of its parent compound, pyrazinamide. The strategic addition of a methyl group provides a tool to systematically alter steric and electronic properties, enabling the rational design of new coordination complexes. By preventing amide deprotonation and modifying donor basicity, this ligand favors the formation of robust bridging motifs ideal for constructing advanced materials. Furthermore, its structural similarity to a known therapeutic agent makes its metal complexes compelling candidates for drug discovery programs. The protocols and characterization workflows detailed in this guide provide a solid foundation for researchers to explore the vast potential of this compound in creating novel functional molecules.

References

-

Ebadi, A. (2018). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC COPPER(II) COMPLEX. Revue Roumaine de Chimie, 63(10), 897-902. Available at: [Link]

-

El-Ghamry, H., et al. (2014). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o768–o772. Available at: [Link]

-

Sekhar, E. V., et al. (2019). Synthesis and Characterization of the Metal Complexes of Pyrazine-2-Carboxamide Schiff Base. Journal of Applicable Chemistry, 8(2), 581-585. Available at: [Link]

-

El-Boraey, H. A., & El-Sayed, B. A. (2018). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Russian Journal of Coordination Chemistry, 44, 519-530. Available at: [Link]

-

Festus, C., et al. (2020). Novel Metal2+ complexes of N-(1,4-dihydro-1,4-oxonaphthalen-3-yl) pyrazine-2-carboxamide: Synthesis, structural characterization, magnetic properties and antimicrobial activities. Asian Journal of Chemical Sciences, 1-14. Available at: [Link]

-

El-Ghamry, H., et al. (2017). The crystal structures of the ligand N-(quinolin-8-yl)pyrazine-2-carboxamide and of a tetranuclear copper(II) complex. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 103–110. Available at: [Link]

-

Bansod, A. D., & Aswar, A. S. (2022). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical conductivity studies. European Journal of Chemistry, 13(1), 126-134. Available at: [Link]

-

Ebadi, A. (2022). A New Imide-pyrazine Zinc(II) Binuclear Complex; In Situ Synthesis and Crystal Structure Determination. Inorganic Chemistry Research, 6, 155-160. Available at: [Link]

-

Shalash, A. M., et al. (2020). Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes. ResearchGate. Available at: [Link]

-

Motaung, K. E., et al. (2024). Heterocyclic (pyrazine)carboxamide Ru(II) complexes: structural, experimental and theoretical studies of interaction with DNA/BSA and in vitro cytotoxicity. RSC Advances, 14, 8251-8268. Available at: [Link]

-

Păunescu, V., et al. (2021). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 26(23), 7159. Available at: [Link]

-

Ahmad, S., et al. (2018). Design, Synthesis and Antitubercular Evaluation of Novel Series of Pyrazinecarboxamide Metal Complexes. Iranian Journal of Pharmaceutical Research, 17(Suppl), 93–99. Available at: [Link]

-

Chadha, R., et al. (2019). Pharmaceutical Co-Crystals of Pyrazinecarboxamide (PZA) with Various Carboxylic Acids: Crystallography, Hirshfeld Surfaces, and Dissolution Study. ResearchGate. Available at: [Link]

-

Gabor, B., et al. (2021). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. Journal of the Serbian Chemical Society. Available at: [Link]

-

Tella, A. C., et al. (2022). Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry. Pharmaceuticals, 15(4), 477. Available at: [Link]

-

Lachowicz, J. I. (Ed.). (2023). Special Issue: Applications and Perspectives of Metal Chelators and Metal Complexes in Drug Development. MDPI. Available at: [Link]

-

Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics: A Review. Journal of Chemical and Pharmaceutical Research, 3(4), 951-958. Available at: [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. inorgchemres.org [inorgchemres.org]

- 6. bendola.com [bendola.com]

- 7. Design, Synthesis and Antitubercular Evaluation of Novel Series of Pyrazinecarboxamide Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurjchem.com [eurjchem.com]

- 9. Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uwcscholar.uwc.ac.za:8443 [uwcscholar.uwc.ac.za:8443]

HPLC method development for N-methylpyrazine-2-carboxamide detection

Application Note: AN-2026-NMP Method Development Strategy for N-Methylpyrazine-2-Carboxamide

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development for This compound , a polar nitrogen-heterocycle often encountered as a pharmaceutical intermediate or metabolite. Due to the high polarity of the pyrazine core and the carboxamide moiety, standard C18 retention is often insufficient. This protocol utilizes a Polar-Embedded C18 (RP-Amide) stationary phase to ensure adequate retention and peak symmetry without the need for ion-pairing reagents.

Physicochemical Profile & Challenge Analysis

Before method selection, we must deconstruct the analyte's behavior in solution.

| Property | Value / Characteristic | Chromatographic Implication |

| Structure | Pyrazine ring + Methylated Amide | High polarity; potential for silanol interaction. |

| pKa (Pyrazine N) | ~0.5 - 0.8 (Weak Base) | Molecule is neutral at pH > 2.0. Low pH buffers are safe. |

| LogP | ~ -0.2 to 0.1 (Estimated) | Risk: Poor retention on standard C18 (phase collapse/dewetting). |

| UV Max ( | 268 - 272 nm | Strong absorbance; UV detection is highly sensitive. |

| Solubility | High in Water/Methanol | Diluent must be weak (low % organic) to prevent peak distortion. |

The Core Challenge: The primary failure mode in analyzing pyrazine-carboxamides is elution near the void volume (

Method Development Logic (Decision Tree)

The following logic gate illustrates the rationale behind selecting a Polar-Embedded column over HILIC or Standard C18.

Figure 1: Decision matrix selecting Polar-Embedded C18 to balance retention and robustness.

Optimized Chromatographic Protocol

This protocol is designed to be "Self-Validating," meaning the system suitability parameters (tailing, resolution) confirm the method's health every run.

A. Instrumentation & Conditions

-

System: HPLC with Binary Pump and UV-Vis/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

-

Column: C18-Polar Embedded / RP-Amide (e.g., Waters SymmetryShield RP18, Supelco Ascentis RP-Amide).

-

Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

-

-

Temperature: 30°C (Controlled to ±0.5°C to stabilize retention times).

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 270 nm (Bandwidth 4 nm). Reference off.

B. Mobile Phase Composition

-

Buffer (Mobile Phase A): 20 mM Potassium Phosphate Buffer, pH 3.0.

-

Preparation: Dissolve 2.72 g

in 1000 mL water. Adjust pH to 3.0 with dilute Phosphoric Acid ( -

Why pH 3.0? Suppresses silanol ionization on the silica support, reducing peak tailing for nitrogenous bases.

-

-

Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).

C. Gradient Program

While pyrazines can be run isocratically, a shallow gradient is recommended to clean the column of any synthetic by-products.

| Time (min) | % Buffer (A) | % Acetonitrile (B) | Event |

| 0.0 | 97 | 3 | Injection / Hold |

| 2.0 | 97 | 3 | Isocratic Elution of Analyte |

| 8.0 | 60 | 40 | Wash Ramp |

| 10.0 | 60 | 40 | Column Clean |

| 10.1 | 97 | 3 | Re-equilibration |

| 15.0 | 97 | 3 | End of Run |

-

Expected Retention Time (

): ~4.5 - 5.5 minutes. -

Capacity Factor (

): Target > 2.0 to ensure separation from the void.

Experimental Workflow & Sample Prep

Figure 2: Sample preparation workflow emphasizing filtration and solvent compatibility.

Critical Step: Diluent Matching Do not dissolve the sample in 100% Acetonitrile. The mismatch between a strong organic solvent and the high-aqueous initial mobile phase (97% Water) will cause "solvent focusing" issues, resulting in split peaks or broad fronting.

-

Rule: Diluent strength should be

Initial Mobile Phase strength.

Validation Parameters (ICH Q2 Standards)

To ensure the method is authoritative, assess these parameters during development:

-

System Suitability (Pass Criteria):

-

Tailing Factor (

): -

Theoretical Plates (

): > 5000. -

Precision (RSD): < 1.0% for 5 replicate injections.[2]

-

-

Linearity:

-

Range: 50% to 150% of target concentration.

-

Acceptance:

.[3]

-

-

LOD/LOQ:

-

Calculate based on Signal-to-Noise (S/N).

-

LOD = 3.3

-

LOQ = 10

-

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Peak Splitting | Sample solvent too strong (e.g., 100% MeOH). | Dissolve sample in Mobile Phase A. |

| Drifting | Phase collapse (Dewetting). | Ensure column is "AQ" compatible or keep organic > 2%. |

| High Backpressure | Buffer precipitation. | Do not mix Phosphate buffer with >80% ACN. |

| Broad Tailing | Silanol interaction. | Ensure pH is 3.0. Add 0.1% Triethylamine (TEA) if necessary (only as last resort). |

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

-

Sielc Technologies. (2020).[4] HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (Demonstrates retention challenges of pyrazines).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 80569, Pyrazinamide. (Structural analog physicochemical data).

-

Dolan, J. W. (2002).[5] Phase Collapse in Reversed-Phase LC. LCGC North America. (Explains the mechanism of dewetting with polar analytes).

Sources

- 1. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of a Method for the Semi-Quantitative Determination of N-Nitrosamines in Active Pharmaceutical Ingredient Enalapril Maleate by Means of Derivatisation and Detection by HPLC with Fluorimetric Detector | MDPI [mdpi.com]

- 4. Pyrazine | SIELC Technologies [sielc.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

Application Note & Protocol: High-Purity Recrystallization of N-methylpyrazine-2-carboxamide

Introduction: The Critical Role of Purity in Drug Development

N-methylpyrazine-2-carboxamide, a heterocyclic amide, represents a class of molecules with significant potential in medicinal chemistry and materials science. For its effective use in drug development and other high-technology applications, achieving the highest possible purity is not merely a goal but a stringent requirement. The presence of even minute quantities of impurities, such as starting materials, by-products, or degradation products, can significantly impact the compound's biological activity, toxicity, and physical properties.[1]

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[2][3] It is based on the principle that the solubility of a compound in a solvent is dependent on temperature.[4] By carefully selecting a solvent or solvent system, one can dissolve the impure compound at an elevated temperature and then allow it to crystallize upon cooling, leaving the impurities behind in the solution.[2][5]

This application note provides a comprehensive guide to developing a robust recrystallization protocol for this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.

Foundational Principles: The Science of Recrystallization

A successful recrystallization is a carefully controlled process that hinges on several key factors. Understanding these principles is essential for troubleshooting and optimizing the purification of this compound.

Solvent Selection: The Cornerstone of Purity

The choice of solvent is the most critical factor in recrystallization.[2] An ideal solvent should exhibit:

-

High solubility for this compound at elevated temperatures and low solubility at room temperature or below . This differential solubility is the driving force for crystallization.[5]

-

Favorable solubility profile for impurities. Ideally, impurities should be either highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).[2][5]

-

A boiling point that is high enough to allow for a sufficient solubility difference but low enough to be easily removed from the purified crystals.[2]

-

Chemical inertness. The solvent must not react with this compound.[2]

-

Volatility for easy removal from the final product.[2]